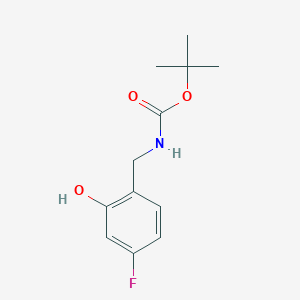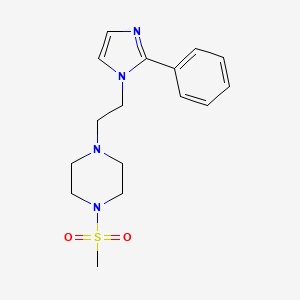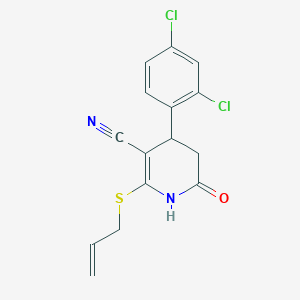
Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the reaction of tert-butyl 4-fluoro-2-hydroxybenzylcarbamate with potassium carbonate in isopropylamide at 60°C for 6 hours . The reaction mixture is then purified by column chromatography to obtain the target compound with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar reaction conditions as those used in laboratory synthesis, scaled up for industrial applications. This typically includes the use of large-scale reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with halogenated compounds in the presence of a base like potassium carbonate.
Oxidation and Reduction: While specific examples are not detailed, compounds with similar structures often undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Potassium Carbonate: Used as a base in substitution reactions.
Isopropylamide: Solvent used in the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with ethyl 5-bromopentanoate in the presence of potassium carbonate yields ethyl 5-(2-((tert-butoxycarbonylamino)methyl)-5-fluorophenoxy)pentanoate .
Scientific Research Applications
Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate has several scientific research applications, including:
Mechanism of Action
The specific mechanism of action for tert-butyl 4-fluoro-2-hydroxybenzylcarbamate is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-hydroxybenzylcarbamate: Similar structure but lacks the fluorine atom.
Tert-butyl 4-fluoro-2-(4-(N-methylsulfamoyl)butoxy)benzylcarbamate: Contains additional functional groups.
Uniqueness
Tert-butyl 4-fluoro-2-hydroxybenzylcarbamate is unique due to the presence of both the tert-butyl carbamate and the fluorine atom, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl N-[(4-fluoro-2-hydroxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)6-10(8)15/h4-6,15H,7H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCSBHFBCUXUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((4-Bromophenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2690240.png)
![methyl 5-(((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2690241.png)

![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2690243.png)
![(7-methyl-4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2690244.png)
![N-(3-methoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]acetamide](/img/structure/B2690245.png)

![[2-(2,2,2-Trifluoroethoxy)phenyl]thiourea](/img/structure/B2690248.png)



![3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2690256.png)
![(2E)-N-benzyl-N-[(5,6-dihydro-2H-pyran-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2690259.png)
![N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-methoxybenzenesulfonamide](/img/structure/B2690261.png)
